molecular formula C12H14N2O3 B604981 3-Hydroxymephenytoin CAS No. 74634-57-4

3-Hydroxymephenytoin

Cat. No.: B604981
CAS No.: 74634-57-4
M. Wt: 234.255
InChI Key: GCSZMGDCONAMDK-UHFFFAOYSA-N
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Description

3-Hydroxymephenytoin is a metabolite of the anticonvulsant drug mephenytoin. It is a phenylhydantoin derivative and is primarily formed through the hydroxylation of mephenytoin by the cytochrome P450 enzyme CYP2C19. This compound is of significant interest in pharmacogenetics and drug metabolism studies due to its role in assessing CYP2C19 enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hydroxymephenytoin is synthesized through the hydroxylation of mephenytoin. The reaction is typically catalyzed by the enzyme CYP2C19 in the presence of NADPH and oxygen. The reaction conditions involve incubating mephenytoin with human liver microsomes or cDNA-expressed CYP2C19 in a suitable buffer system .

Industrial Production Methods: the enzymatic hydroxylation method described above can be scaled up using bioreactors containing recombinant CYP2C19 enzymes and optimized reaction conditions to increase yield .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxymephenytoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and substituted derivatives of mephenytoin, which can be analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry .

Mechanism of Action

The primary mechanism of action of 3-Hydroxymephenytoin involves its formation through the hydroxylation of mephenytoin by CYP2C19. This enzyme-mediated reaction is crucial for the metabolism of several drugs. The hydroxylation process increases the compound’s polarity, facilitating its excretion from the body. The molecular targets include the active site of CYP2C19, where the hydroxylation reaction occurs .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxymephenytoin is unique due to its specific formation via CYP2C19-mediated hydroxylation. This makes it a valuable probe for studying CYP2C19 activity and understanding individual variations in drug metabolism .

Properties

CAS No.

74634-57-4

Molecular Formula

C12H14N2O3

Molecular Weight

234.255

IUPAC Name

5-ethyl-5-(3-hydroxyphenyl)-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C12H14N2O3/c1-3-12(8-5-4-6-9(15)7-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17)

InChI Key

GCSZMGDCONAMDK-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N(C(=O)N1)C)C2=CC(=CC=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-Hydroxymephenytoin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxymephenytoin
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